N-(3,4-Difluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide
Description
N-(3,4-Difluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide is a spirocyclic diazepine derivative featuring a 1,4-diazaspiro[4.6]undec-3-en-2-one core substituted with a phenyl group at position 3 and an acetamide moiety linked to a 3,4-difluorophenyl group. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique pharmacokinetic or target-binding properties. The 3,4-difluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the spirocyclic system imposes conformational constraints that could improve selectivity .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O2/c24-18-11-10-17(14-19(18)25)26-20(29)15-28-22(30)21(16-8-4-3-5-9-16)27-23(28)12-6-1-2-7-13-23/h3-5,8-11,14H,1-2,6-7,12-13,15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPWQOHAJCFCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the difluorophenyl and phenyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Difluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-(3,4-Difluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in studying biochemical pathways and cellular processes.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of specialty chemicals and advanced materials, contributing to innovations in fields such as electronics and nanotechnology.
Mechanism of Action
The mechanism of action of N-(3,4-Difluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(3-Chloro-4-fluorophenyl) Analog (CAS: 866847-55-4)
- Structure : Differs by replacing one fluorine with chlorine on the phenyl ring.
- Impact: The chloro group increases electron-withdrawing effects and molecular weight (MW: ~439.94 vs.
N-(4-Chlorophenyl)-3-(4-Methoxyphenyl) Derivative (CAS: 866897-38-3)
- Structure : Substitutes 3,4-difluorophenyl with 4-chlorophenyl and adds a 4-methoxyphenyl group on the spiro ring.
- The chloro substituent may enhance halogen bonding in target proteins .
Modifications to the Spirocyclic Core
2-(8,10-Dioxo-6-phenyl-6,9-diazaspiro[4.5]decan-9-yl)acetonitrile (8a)
- Structure : Smaller spiro ring (4.5 vs. 4.6) and a nitrile group instead of acetamide.
- Impact : The nitrile group introduces polarity but eliminates hydrogen-bonding capacity compared to the acetamide moiety. The smaller spiro ring may reduce steric hindrance .
N-(3-Methoxyphenyl)-2-[3-(4-Methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide
- Structure : Spiro[4.5]decane core with dual methoxy substituents.
- The smaller spiro system (4.5) may limit conformational flexibility compared to the 4.6 system in the target compound .
Functional Group Replacements
2-((3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide
- Structure : Replaces oxygen with sulfur in the thioacetamide group.
- Impact : Sulfur’s larger atomic radius and weaker hydrogen-bonding capacity could reduce target affinity but improve membrane permeability .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
- Structure : Benzothiazole core with trifluoromethyl and dichlorophenyl groups.
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s synthesis likely follows routes similar to , involving cyclization and amidation. Modifications to substituents (e.g., fluorine vs. chlorine) require tailored starting materials .
- Spectroscopic Differentiation : IR and NMR data (e.g., carbonyl stretches at 1678–1654 cm⁻¹ in ) are critical for distinguishing spirocyclic analogs with subtle substituent changes .
- Biological Implications : Fluorinated analogs generally exhibit improved blood-brain barrier penetration compared to methoxy or chloro derivatives, as seen in structurally related CNS-targeting agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
